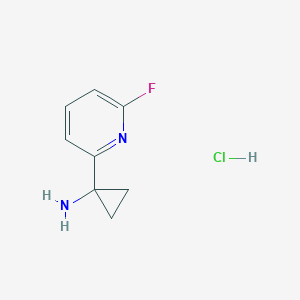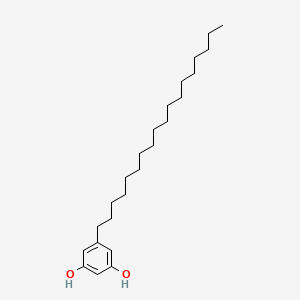![molecular formula C19H21ClN2O4S B13434193 Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate, also known as Tianeptine, is a compound with significant pharmacological properties. It is primarily recognized for its antidepressant and anxiolytic effects. Tianeptine is unique due to its distinct mechanism of action compared to other antidepressants, making it a subject of extensive research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine involves multiple steps, starting with the formation of the dibenzo[c,f][1,2]thiazepine coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of Tianeptine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tianeptine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiazepine ring, affecting the compound’s pharmacological properties.
Reduction: Reduction reactions can alter the double bonds within the compound, potentially changing its activity.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, modifying the compound’s behavior
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can result in the formation of dihydro derivatives .
Scientific Research Applications
Tianeptine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiazepine derivatives.
Biology: Tianeptine’s effects on neurotransmitter systems make it a valuable tool for studying brain function and neuroplasticity.
Medicine: Clinically, Tianeptine is used to treat depression and anxiety disorders. .
Mechanism of Action
Tianeptine exerts its effects through several mechanisms:
Neurotransmitter Modulation: It enhances the reuptake of serotonin, unlike most antidepressants that inhibit it. This unique action helps alleviate depressive symptoms.
Neuroplasticity: Tianeptine promotes neuroplasticity, aiding in the recovery of brain function and structure affected by stress and depression.
Anti-inflammatory Effects: It inhibits the release of pro-inflammatory cytokines and reduces oxidative stress, contributing to its overall therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with a different mechanism of action.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.
Amitriptyline: A tricyclic antidepressant with sedative properties
Uniqueness
Tianeptine’s unique mechanism of enhancing serotonin reuptake sets it apart from other antidepressants. Its ability to promote neuroplasticity and reduce inflammation further distinguishes it from similar compounds, making it a valuable option for treating depression and anxiety disorders .
Properties
Molecular Formula |
C19H21ClN2O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
ethyl 3-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]propanoate |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-26-18(23)10-11-21-19-14-6-4-5-7-16(14)22(2)27(24,25)17-12-13(20)8-9-15(17)19/h4-9,12,19,21H,3,10-11H2,1-2H3 |
InChI Key |
BWAHGXJNVZYCAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


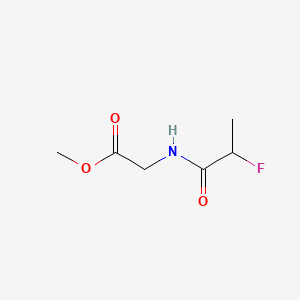

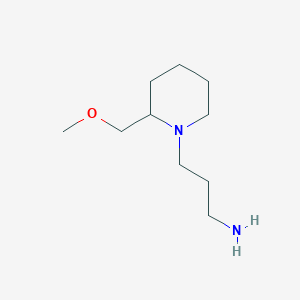



![1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone](/img/structure/B13434127.png)
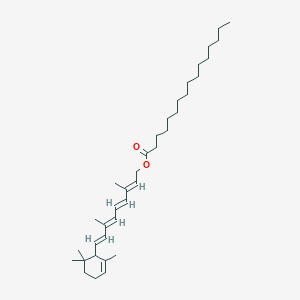

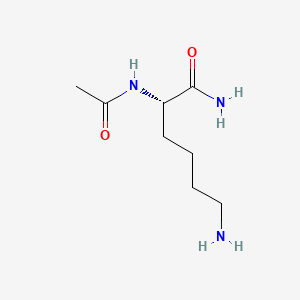

![(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide](/img/structure/B13434159.png)
